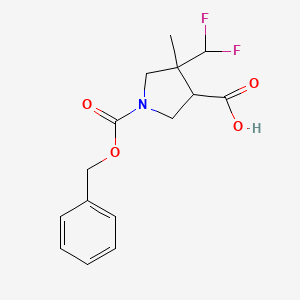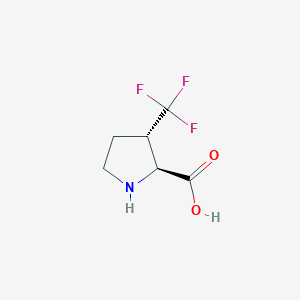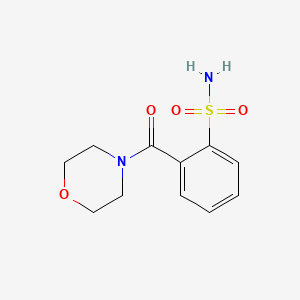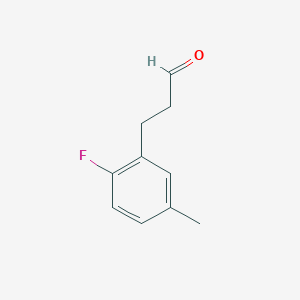
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is an organic compound that features a thiophene ring substituted with an amino group, a pyridinyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: This step often involves nitration followed by reduction to introduce the amino group at the desired position.
Attachment of the pyridinyl group: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyridinyl boronic acid is coupled with a halogenated thiophene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and anhydrides are used for substitution reactions involving the amino group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amides and sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino, pyridinyl, and carboxylic acid groups allows for multiple interactions with biological molecules, including hydrogen bonding, ionic interactions, and hydrophobic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-5-(2-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(4-pyridinyl)-2-thiophenecarboxylic acid
- 3-Amino-5-(3-pyridinyl)-2-furancarboxylic acid
Uniqueness
3-Amino-5-(3-pyridinyl)-2-thiophenecarboxylic acid is unique due to the specific positioning of the pyridinyl group on the thiophene ring, which can influence its chemical reactivity and interactions with biological targets
Eigenschaften
CAS-Nummer |
887247-29-2 |
|---|---|
Molekularformel |
C10H8N2O2S |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
3-amino-5-pyridin-3-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c11-7-4-8(15-9(7)10(13)14)6-2-1-3-12-5-6/h1-5H,11H2,(H,13,14) |
InChI-Schlüssel |
KDQOMQMSVBAIFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=C(S2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


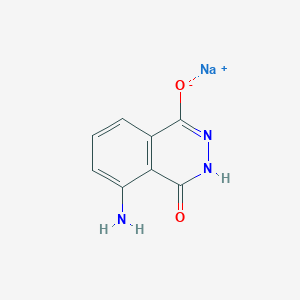


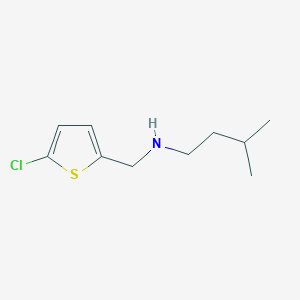
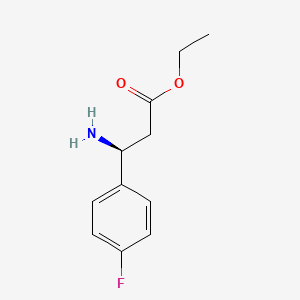
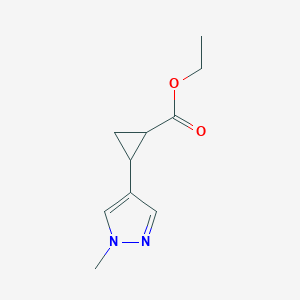
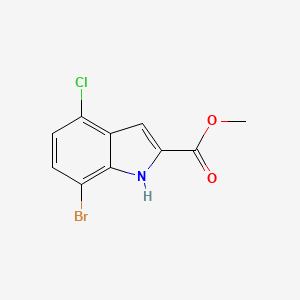
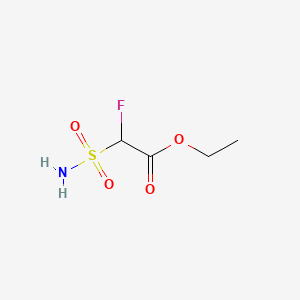
amine dihydrochloride](/img/structure/B13519239.png)
![1-(Benzo[b]thiophen-3-yl)-2,2,2-trifluoroethanone](/img/structure/B13519246.png)
